N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide: is a heterocyclic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a benzo-dioxine moiety, and a sulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that compounds containing a3,5-dimethyl-1H-pyrazol-1-yl moiety have shown a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that compounds with similar structures can affect a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
It is known that compounds with similar structures have been found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
It is known that compounds with similar structures can have a variety of effects at the molecular and cellular level .
Action Environment
It is known that compounds with similar structures can be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a diketone, such as acetylacetone, under acidic conditions.
Attachment of the Ethyl Linker: The pyrazole ring is then reacted with an ethyl halide to introduce the ethyl linker.
Formation of the Benzo-Dioxine Moiety: This involves the cyclization of a suitable precursor, such as a catechol derivative, with an appropriate dihalide.
Sulfonamide Formation: The final step involves the reaction of the benzo-dioxine derivative with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the benzo-dioxine moiety.
Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrazole or benzo-dioxine rings.
Reduction: Reduced forms of the sulfonamide group, such as amines.
Substitution: Substituted derivatives with various functional groups replacing the sulfonamide.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its structure suggests potential as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-benzenesulfonamide
- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Uniqueness
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-11-9-12(2)18(17-11)6-5-16-23(19,20)13-3-4-14-15(10-13)22-8-7-21-14/h3-4,9-10,16H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANNICIZGCSDCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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